4-{(Z)-[3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ADAMANTANE-1-CARBOXYLATE
Overview
Description
4-{(Z)-[3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ADAMANTANE-1-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ADAMANTANE-1-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ester under basic conditions.
Introduction of the adamantane moiety: This step involves the esterification of the intermediate with adamantane-1-carboxylic acid.
Methoxyphenyl group attachment: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(Z)-[3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ADAMANTANE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used to study the interactions of thiazolidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-{(Z)-[3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ADAMANTANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Adamantane derivatives: Compounds featuring the adamantane moiety with various functional groups.
Methoxyphenyl derivatives: Compounds with the methoxyphenyl group attached to different core structures.
Uniqueness
4-{(Z)-[3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL ADAMANTANE-1-CARBOXYLATE is unique due to its combination of a thiazolidine ring, an adamantane moiety, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
[4-[(Z)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] adamantane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO7S/c1-3-33-22(28)14-27-23(29)21(35-25(27)31)10-15-4-5-19(20(9-15)32-2)34-24(30)26-11-16-6-17(12-26)8-18(7-16)13-26/h4-5,9-10,16-18H,3,6-8,11-14H2,1-2H3/b21-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDYBCHOAMVYLL-FBHDLOMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C34CC5CC(C3)CC(C5)C4)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C34CC5CC(C3)CC(C5)C4)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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